molecular formula C18H17FN4O3 B2711022 (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-32-8

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Numéro de catalogue B2711022
Numéro CAS: 899984-32-8
Poids moléculaire: 356.357
Clé InChI: MRWTVFUJJFYFLS-CJLVFECKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Activity

Research has identified novel urea and bis-urea derivatives, including compounds with hydroxyphenyl or halogenphenyl substituents, for their antiproliferative activity against cancer cell lines. These compounds, bridged by urea or bis-urea functionalities with primaquine, have shown moderate to strong activity, particularly against breast carcinoma MCF-7 cell line. Specifically, p-fluoro derivative compounds exhibited high selectivity and activity, indicating their potential as lead compounds in breast carcinoma drug development (Perković et al., 2016).

Stress-Induced Hyperarousal

A study on orexin-1 receptor (OX1R) antagonists, which are critical in arousal and stress-related processes, highlighted the development of a selective, high-affinity OX1R antagonist. This compound demonstrated efficacy in attenuating stress-induced hyperarousal without inducing hypnotic effects, offering a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antioxidant and Anticholinesterase Activities

The synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups has been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds showed significant antioxidant and anticholinesterase activities, suggesting their potential in the treatment of diseases like Alzheimer's (Kurt et al., 2015).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods for related chemical structures, demonstrating the utility of such compounds in the development of new therapeutic agents. These include the synthesis of tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions, offering insights into the chemical versatility and potential pharmacological applications of these compounds (Pandey et al., 2008).

Antimicrobial Activities

Research on fluoroquinolone-based 4-thiazolidinones synthesized from 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores the broader antimicrobial potential of fluoroquinolone derivatives, which could inform the development of new antibacterial agents (Patel & Patel, 2010).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with 2-fluorobenzaldehyde to form (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "2-fluorobenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone (1.0 equiv) in acetic acid and add 2-methoxyethylamine (1.2 equiv) and sodium acetate (1.2 equiv). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it under vacuum to obtain 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in ethanol. Add a catalytic amount of acetic acid and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with diethyl ether and dry it under vacuum to obtain (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

Numéro CAS

899984-32-8

Nom du produit

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Formule moléculaire

C18H17FN4O3

Poids moléculaire

356.357

Nom IUPAC

1-(2-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(12-6-2-4-8-14(12)21-18(23)25)22-17(24)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3,(H2,20,22,24)

Clé InChI

MRWTVFUJJFYFLS-CJLVFECKSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.